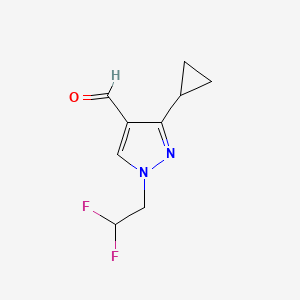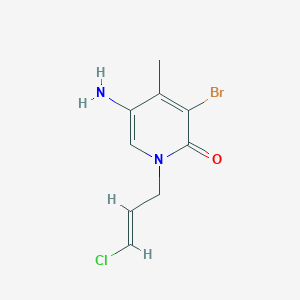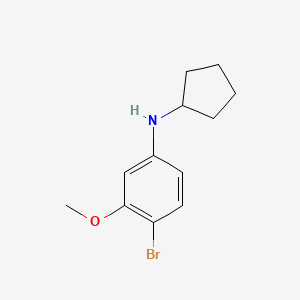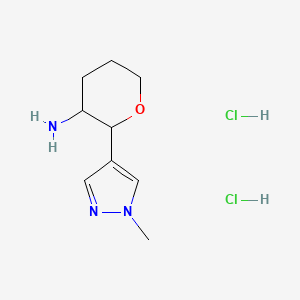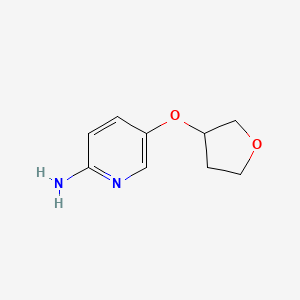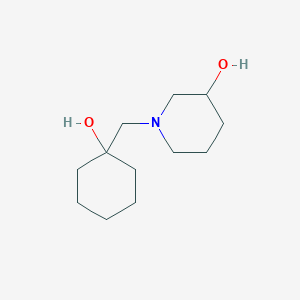
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a hydroxycyclohexylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol typically involves the following steps:
Formation of the Hydroxycyclohexylmethyl Intermediate: This step involves the reduction of cyclohexanone to cyclohexanol, followed by the formation of the hydroxycyclohexylmethyl group through a series of reactions.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The hydroxycyclohexylmethyl group is then coupled with the piperidine ring under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates and form the desired hydroxy group.
Cyclization Reactions: To form the piperidine ring efficiently.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Piperidines: From substitution reactions.
Applications De Recherche Scientifique
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A compound with a similar hydroxycyclohexyl group but different functional groups.
Piperidine derivatives: Such as piperidin-3-ol and its substituted analogs.
Uniqueness
1-((1-Hydroxycyclohexyl)methyl)piperidin-3-ol is unique due to its specific combination of a hydroxycyclohexylmethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-[(1-hydroxycyclohexyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H23NO2/c14-11-5-4-8-13(9-11)10-12(15)6-2-1-3-7-12/h11,14-15H,1-10H2 |
Clé InChI |
AGMZWKFFAOTBHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN2CCCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


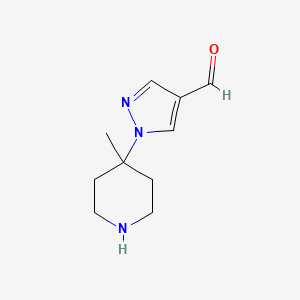
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
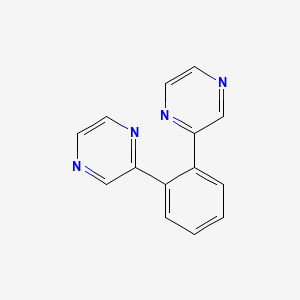
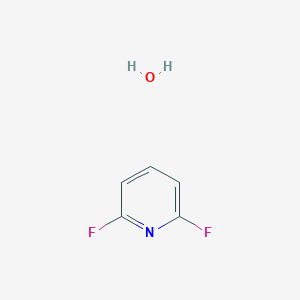
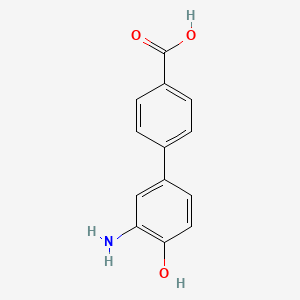
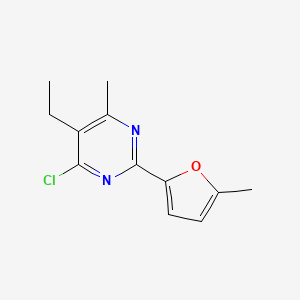

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
